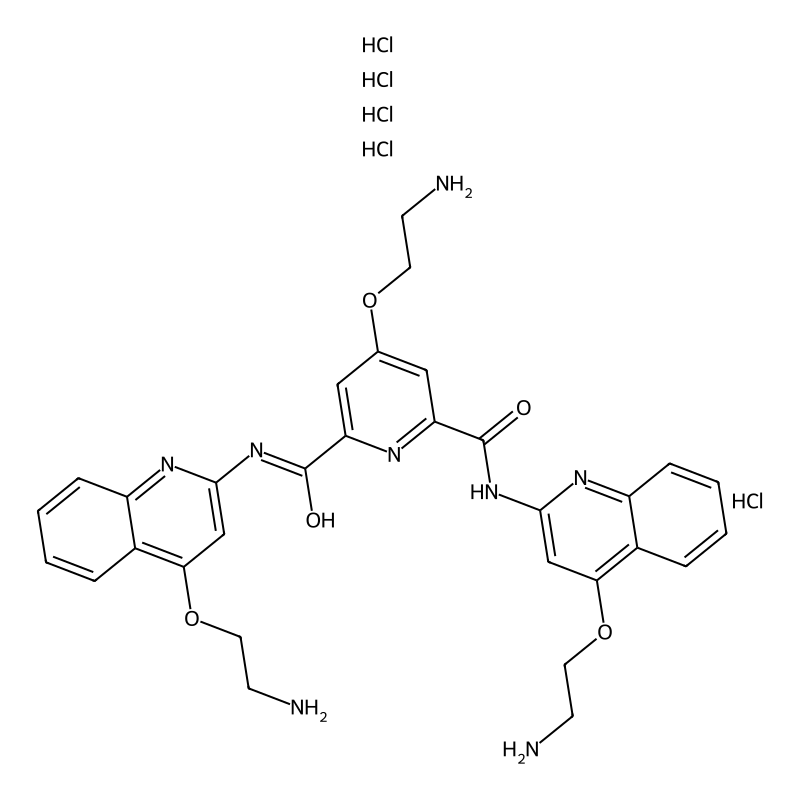

Pyridostatin hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Pyridostatin hydrochloride is a selective small molecule that stabilizes G-quadruplex DNA structures, which are unique four-stranded configurations formed by guanine-rich sequences. This compound is recognized for its ability to induce DNA damage that is dependent on replication and transcription processes, leading to growth arrest in various human cancer cell lines. Its mechanism primarily involves targeting the proto-oncogene Src, resulting in diminished SRC protein levels and reduced cellular motility in breast cancer cells. Pyridostatin's specificity for G-quadruplexes makes it a valuable tool in cancer research and therapeutic applications aimed at disrupting the integrity of cancer cell DNA .

Pyridostatin hydrochloride acts by binding to G4 structures and stabilizing them [, ]. This stabilization can interfere with essential cellular processes like DNA replication and transcription, leading to DNA damage and ultimately cell death in cancer cells [, ]. Additionally, Pyridostatin hydrochloride has been shown to target the Src proto-oncogene, a protein involved in cell proliferation and migration, potentially contributing to its anti-cancer effects [].

G-Quadruplex Ligand and Telomere Targeting

- Pyridostatin hydrochloride functions as a G-quadruplex ligand. G-quadruplexes are specific structures formed by guanine-rich DNA sequences. Pyridostatin hydrochloride binds to these structures, inducing conformational changes [1].

- This binding can alter telomere function, which are the caps at the ends of chromosomes. Telomere dysfunction is linked to various diseases, including cancer [1].

([1] LKT Labs: Pyridostatin Hydrochloride, )

Antiviral Properties

- Studies suggest pyridostatin hydrochloride might possess antiviral properties. In vitro research has shown it can decrease the synthesis of Epstein-Barr virus-encoded nuclear antigen 1, a protein crucial for the Epstein-Barr virus lifecycle [2].

([2] MedChemExpress: Pyridostatin hydrochloride (RR82 hydrochloride) | G-quadruplexes Stabilizer, )

Anticancer Potential

- Pyridostatin hydrochloride exhibits promise as an anti-cancer agent. Research indicates it can suppress cellular viability and growth in human cancer cells [1, 3].

- The mechanism behind this effect seems to involve inducing replication-dependent DNA damage within the cancer cells [3].

- Additionally, pyridostatin hydrochloride might target the Src proto-oncogene, which plays a role in cell motility and proliferation in some cancers. Studies have shown it can reduce SRC protein levels and SRC-dependent cellular motility in breast cancer cells [3].

([1] LKT Labs: Pyridostatin Hydrochloride, )([3] MedChemExpress: Pyridostatin hydrochloride (RR82 hydrochloride) | G-quadruplexes Stabilizer, )

- Oxidation: Under certain conditions, pyridostatin can be oxidized to form various oxidized derivatives.

- Reduction: The compound can also undergo reduction, yielding amine derivatives.

- Substitution: Pyridostatin is capable of undergoing substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include hydrogen peroxide and potassium permanganate for oxidation, while sodium borohydride and lithium aluminum hydride are typical reducing agents. Substitution reactions may involve various nucleophiles under acidic or basic conditions, leading to diverse products with different functional groups.

Pyridostatin exhibits significant biological activity by stabilizing G-quadruplex structures, which interferes with critical cellular processes such as DNA replication and transcription. This stabilization causes replication fork stalling and can lead to double-strand breaks in DNA. In particular, pyridostatin has been shown to induce cytotoxic effects in BRCA1/2-deficient tumors by promoting persistent DNA damage that is not easily repaired. The compound also activates a robust DNA damage response, triggering cell cycle arrest, senescence, or apoptosis in affected cells .

The synthesis of pyridostatin hydrochloride involves multiple steps that typically include:

- Formation of the Core Structure: The central scaffold is often synthesized from pyridine-2,6-dicarbonyl dichloride or chelidamic acid.

- Coupling Reactions: This involves reacting pyridine-based building blocks with quinoline-based derivatives to create the desired compound.

- Functionalization: Further modifications are made to enhance the binding affinity to G-quadruplex structures.

The synthesis process is complex and may require careful control of reaction conditions to achieve high yields of the desired product .

Pyridostatin stands out due to its selective targeting of specific oncogenes like Src and its ability to induce targeted DNA damage without widespread genomic instability commonly seen with other agents .

Studies on pyridostatin have revealed its interactions with various proteins and nucleic acids. Notably:

- Pyridostatin binds specifically to G-quadruplex structures within the c-MYC gene, altering transcriptional activity.

- It has been shown to downregulate proteins involved in cell cycle regulation while upregulating others that may contribute to its cytotoxic effects.

- The compound's interaction with telomeric G-quadruplexes disrupts the shelterin complex, leading cells to misinterpret telomeric overhangs as double-stranded breaks, activating DNA damage responses .

π-π Stacking Interactions with G-Tetrad Planes

Pyridostatin’s planar aromatic core engages in π-π stacking with the guanine tetrads of G4 structures. This interaction is critical for stabilizing the hydrophobic core of the quadruplex. Nuclear magnetic resonance (NMR) studies reveal that pyridostatin preferentially binds to the 3′-terminal G-tetrad of a (3 + 1) hybrid G4 topology, leveraging its rigid tricyclic scaffold to align with the tetrad plane [2] [4]. The stacking forces contribute significantly to binding affinity, with fluorescence titration experiments demonstrating a binding constant ($$K_b$$) of $$6.72 \times 10^5 \, \text{M}^{-1}$$ for pyridostatin-G4 complexes [4].

Hydrogen Bonding Networks with G-Quadruplex Structures

Hydrogen bonds between pyridostatin’s amide groups and guanine O6 atoms further stabilize the complex. Circular dichroism (CD) melting assays show that pyridostatin increases the melting temperature ($$T_m$$) of G4 structures by over 30°C, highlighting its role in reinforcing Hoogsteen hydrogen bonding within the G-tetrad [4]. These interactions are sequence-specific, as demonstrated by gel shift assays where pyridostatin binds selectively to G4-forming sequences in the BRCA1 promoter [1] [3].

Electrostatic Interactions with Phosphate Backbone

While pyridostatin lacks cationic charges common in G4 ligands like TMPyP4, its amide bonds participate in weak electrostatic interactions with the DNA phosphate backbone. These interactions are secondary to π-π stacking and hydrogen bonding but contribute to overall binding stability, particularly in loop regions of the G4 structure [2] [4].

Amide Bond Interactions with Guanine O6 Atoms

The compound’s amide bonds form direct hydrogen bonds with guanine O6 atoms, a feature validated by NMR titration experiments. This interaction is absent in G4 structures lacking accessible O6 positions, explaining pyridostatin’s selectivity for certain G4 topologies [4].

Binding Selectivity Determinants

Adaptive Matching of Rigid and Flexible Structural Units

Pyridostatin’s design combines a rigid aromatic core with flexible side chains, enabling conformational adaptation to diverse G4 topologies. For example, it stabilizes both parallel and antiparallel G4 configurations, as shown by CD spectra displaying characteristic peaks at 265 nm (parallel) and 290 nm (antiparallel) [4]. This adaptability contrasts with rigid ligands like BRACO-19, which favor telomeric G4 structures [6].

Comparative Recognition of Different G-Quadruplex Topologies

Pyridostatin exhibits preferential binding to promoter-associated G4s (e.g., BRCA1, c-MYC) over telomeric sequences. NMR data indicate stronger interactions with (3 + 1) hybrid G4s (e.g., PARP1 promoter) than with purely parallel or antiparallel folds [2] [4]. This preference correlates with the presence of adenine-thymine loops, which provide complementary hydrogen-bonding sites for pyridostatin’s amide groups [1].

Selectivity over Double-Stranded DNA

Pyridostatin’s selectivity for G4 over double-stranded DNA (dsDNA) arises from its inability to intercalate into dsDNA helices. Gel electrophoresis assays confirm no detectable binding to dsDNA, while quantitative PCR shows dose-dependent suppression of G4-containing gene promoters [1] [3].

Comparative Analysis with Other G-Quadruplex Ligands

Structural and Functional Distinctions from BRACO-19

Unlike BRACO-19, a trisubstituted acridine derivative, pyridostatin lacks a charged core, reducing non-specific interactions with dsDNA [6]. While BRACO-19 induces telomere dysfunction via T-loop disruption, pyridostatin primarily targets promoter G4s, downregulating oncogenes like BRCA1 and c-MYC [1] [6].

| Feature | Pyridostatin Hydrochloride | BRACO-19 |

|---|---|---|

| Core Structure | Tricyclic aromatic + amides | Acridine derivative |

| Charge | Neutral | Positively charged |

| Primary Target | Promoter G4s | Telomeric G4s |

| DNA Damage Mechanism | Transcriptional suppression | Telomere uncapping |

Comparative Binding Mechanisms with TMPyP4

TMPyP4, a cationic porphyrin, stabilizes G4s via electrostatic interactions and π-π stacking but lacks pyridostatin’s amide-mediated hydrogen bonding. This difference results in broader but less specific binding, as evidenced by TMPyP4’s affinity for both G4 and dsDNA [2] [5].

Advantages over Quinoline-Based G-Quadruplex Binders

Quinoline derivatives (e.g., CX-5461) rely on van der Waals interactions and exhibit lower thermal stabilization ($$\Delta T_m < 15^\circ \text{C}$$) compared to pyridostatin [2] [4]. Additionally, pyridostatin’s amide groups enable sequence-specific recognition, whereas quinoline-based binders often exhibit groove-binding modes with reduced selectivity [4].

DNA Damage Response Activation

The stabilization of G-quadruplex structures by pyridostatin hydrochloride triggers a comprehensive DNA damage response cascade through multiple interconnected pathways that are essential for maintaining genomic stability.

Replication-Dependent DNA Double-Strand Break Formation

Pyridostatin hydrochloride induces DNA double-strand breaks primarily through its interaction with replication machinery. The compound binds to G-quadruplex DNA structures and stabilizes them with mechanical forces sufficient to withstand the loading forces produced by DNA and RNA polymerases [1]. This stabilization creates persistent DNA secondary structures that obstruct replication fork progression.

The mechanism involves several key steps: First, pyridostatin-stabilized G-quadruplexes form at G-rich sequences during DNA replication, creating physical barriers to replication fork advancement [2] [3]. Second, these structures cause uncoupling of replisome components, leading to fork stalling and subsequent collapse [2]. Third, stalled replication forks become substrates for MRE11-dependent nucleolytic degradation, particularly in cells lacking BRCA1 or BRCA2 function [2] [3].

Experimental evidence demonstrates that pyridostatin treatment leads to significant attrition of newly synthesized DNA in BRCA2-deficient cells, with this effect being rescued by mirin, an MRE11 inhibitor [2]. The compound induces approximately 2400 nucleotides of single-stranded DNA per fork under hydroxyurea-induced replication stress conditions [4].

Transcription-Dependent Genome Instability

Pyridostatin hydrochloride promotes genome instability through transcription-dependent mechanisms that involve RNA polymerase stalling and subsequent DNA damage formation. The compound's interaction with G-quadruplex structures during transcription creates a mechanism described as "transcription-coupled repair poisoning" [5] [6].

When RNA polymerase encounters pyridostatin-stabilized G-quadruplex structures, it stalls at these sites, creating opportunities for endonuclease action [5]. This process generates DNA damage through the interruption of normal transcriptional processes, leading to the accumulation of DNA double-strand breaks specifically in actively transcribed regions [5] [6].

The transcription-dependent nature of this damage is demonstrated by experimental evidence showing that pre-treatment with the transcription inhibitor DRB prevented pyridostatin-induced DNA damage in non-S phase cells, while combined treatment with DRB and the replication inhibitor aphidicolin markedly reduced damage in all cell cycle phases [7].

Mechanisms of Replication Fork Stalling

Replication fork stalling represents a critical mechanism by which pyridostatin hydrochloride disrupts DNA replication. The compound causes G-quadruplex structures to form persistent secondary structures that obstruct normal replication fork progression [2] [3].

The molecular basis involves the stabilization of G-quadruplex structures on G-rich single-stranded DNA displaced during fork movement. These structures consist of stacks of G-quartets formed by four guanines via Hoogsteen base pairing, stabilized by monovalent cations [2]. When pyridostatin binds to these structures, it increases their thermodynamic stability, causing uncoupling of replisome components and leading to fork stalling.

Mechanistic studies reveal that pyridostatin-induced fork stalling occurs through distinct pathways depending on the orientation of G-quadruplex structures. In head-on R-loop configurations, fork stalling is induced even in the absence of pyridostatin and is enhanced by the compound [8]. The stalling is characterized by rapid PCNA removal (half-time of 2.1 minutes) and gradual RPA1 accumulation (half-time of 23.9 minutes) [9].

DNA-Damage Response Pathway Activation

Pyridostatin hydrochloride activates multiple DNA damage response pathways through its induction of replication-associated DNA lesions. The primary pathway involves ATM kinase activation, evidenced by phosphorylation of key substrates including KAP1 at Ser824 and RPA at Ser4/Ser8 [2] [3].

The compound triggers robust γH2AX and 53BP1 foci formation, which are established markers for DNA damage accumulation [2] [3]. Additionally, pyridostatin activates the cGAS/STING-dependent innate immune response pathway, particularly in BRCA1/2-deficient cells [2] [3]. This activation is demonstrated by phosphorylation of IRF3 at Ser386, indicative of nuclear translocation and cGAS/STING pathway activation.

The DNA damage response also involves checkpoint activation, with pyridostatin treatment leading to cell cycle arrest primarily through ATM-dependent mechanisms [7]. Pharmacological inhibition of ATM with KU55933 rapidly triggers the resumption of DNA replication and the appearance of mitotic cells, confirming that cell cycle arrest arises primarily through DNA damage checkpoint activation [7].

Transcriptional Regulatory Mechanisms

Pyridostatin hydrochloride exerts profound effects on gene expression through multiple transcriptional regulatory mechanisms that involve both direct and indirect modulation of transcriptional machinery.

G-Quadruplex-Mediated Gene Silencing

The primary mechanism of transcriptional regulation by pyridostatin hydrochloride involves the stabilization of G-quadruplex structures in gene promoter regions, leading to transcriptional silencing. This process occurs through the formation of thermodynamically stable G-quadruplex structures that physically impede transcriptional machinery [5] [6].

Experimental evidence demonstrates that pyridostatin treatment results in the downregulation of 354 transcripts and 158 proteins primarily involved in RNA transactions in human brain cells [10]. The compound shows particular efficacy in silencing genes containing G-quadruplex-forming sequences in their promoters, with over 85% of differentially expressed genes in breast cancer cells containing such sequences [11].

The silencing mechanism involves the stabilization of G-quadruplex structures that can be positioned as far as 3,500 base pairs from the transcription start site while still affecting gene expression [5]. Mass spectrometry-based proteomics analysis revealed that pyridostatin significantly downregulates 22 proteins while upregulating 16 proteins in cancer cells, with the affected genes containing numerous G-quadruplex potential sequences [1] [12].

Displacement of Transcription Factors from G-Quadruplexes

Pyridostatin hydrochloride displaces transcription factors from G-quadruplex binding sites through competitive binding mechanisms. The compound exhibits high binding affinity for G-quadruplex structures, allowing it to compete effectively with transcription factors for occupancy at these sites [13].

Experimental validation using enzyme-linked immunosorbent assays demonstrates that pyridostatin competes with human NRF1 binding to Myc G-quadruplex DNA with an IC50 value of 0.18 ± 0.03 μM, while showing no impairment of NRF1 binding to double-stranded DNA consensus sequences [13]. Similar competitive binding is observed for transcription factors SP2, NRF1, and FUS, with IC50 values ranging from 60 nanomolar to greater than 5 micromolar [13].

The displacement mechanism operates through the formation of stable pyridostatin-G-quadruplex complexes that physically exclude transcription factor binding. This process results in reduced transcription factor occupancy at G-quadruplex sites within chromatin, leading to altered gene expression patterns [13].

Targeted Modulation of Oncogene Expression

Pyridostatin hydrochloride demonstrates specific targeting of oncogene expression through selective interaction with G-quadruplex structures present in oncogene promoters. The compound shows particularly strong effects on proto-oncogenes including SRC, MYC, and BCL-2 [14] [15].

The SRC proto-oncogene represents a primary target, with pyridostatin treatment reducing SRC RNA levels by over 95% after 8 hours of treatment [14]. This dramatic reduction correlates with decreased SRC protein levels and reduced SRC-dependent cellular motility in human breast cancer cells [14]. The targeting specificity is attributed to the presence of 25 G-quadruplex-forming sequences within the SRC gene, with 23 of these sequences adopting stable folded structures [14].

For the MYC oncogene, pyridostatin targets G-quadruplex structures in the promoter region, leading to significant downregulation of MYC expression [14]. The compound also affects BCL-2 expression through stabilization of G-quadruplex structures located in the P1 promoter region, resulting in suppression of BCL-2 transcriptional activation [15].

The mechanism involves the formation of pyridostatin-G-quadruplex complexes that create persistent transcriptional blocks, preventing normal oncogene expression. This selective targeting provides a potential therapeutic approach for modulating oncogene expression in cancer cells while minimizing effects on genes lacking G-quadruplex-forming sequences.

| Mechanism | Key Molecular Targets | Cellular Consequences |

|---|---|---|

| Replication-Dependent DSB Formation | Replication forks, PCNA, RPA, MRE11 nuclease | DSB accumulation, genomic instability, synthetic lethality in HR-deficient cells |

| Transcription-Dependent Genome Instability | RNA polymerase II, DNA polymerase, endonucleases | DNA damage, transcriptional repression, neuronal toxicity |

| Replication Fork Stalling | CMG helicase, DNA polymerase ε, replication machinery | Nascent DNA degradation, checkpoint activation, cell cycle arrest |

| DNA Damage Response Pathway Activation | ATM, ATR, DNA-PKcs, KAP1, RPA, H2AX | DNA repair response, innate immune activation, apoptosis |

| G-Quadruplex-Mediated Gene Silencing | Promoter G4s, RNA polymerase II, chromatin structure | Transcriptional downregulation, altered gene expression |

| Displacement of Transcription Factors | NRF1, SP2, FUS, other G4-binding transcription factors | Reduced transcription factor occupancy, altered gene regulation |

| Targeted Modulation of Oncogene Expression | SRC, MYC, BCL-2, BRCA1 gene promoters | Downregulation of oncogene expression, reduced cellular motility |